molecular formula C9H19NO3 B13275892 2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol

2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B13275892
M. Wt: 189.25 g/mol
InChI Key: CZTWUFOMQHHDHC-UHFFFAOYSA-N
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Description

2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is an aliphatic heterocyclic compound, which means it contains a ring structure composed of carbon atoms and at least one atom that is not carbon (in this case, nitrogen and oxygen).

Chemical Reactions Analysis

2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets and exert its effects through various mechanisms, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

2-[2-[(2-methyloxolan-3-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C9H19NO3/c1-8-9(2-5-13-8)10-3-6-12-7-4-11/h8-11H,2-7H2,1H3

InChI Key

CZTWUFOMQHHDHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCOCCO

Origin of Product

United States

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